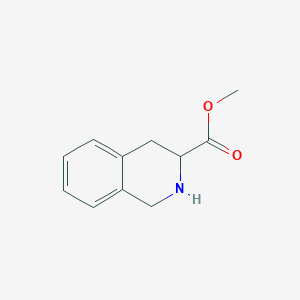

1,2,3,4-Tétrahydroisoquinoléine-3-carboxylate de méthyle

Vue d'ensemble

Description

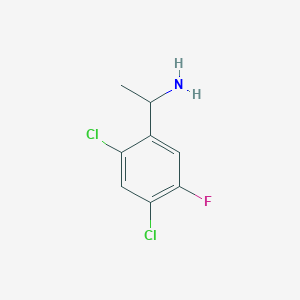

Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate, commonly referred to as Methyl 1,2,3,4-THIQ-3-carboxylate, is an organic compound with a molecular formula of C9H13NO2 and a molecular weight of 169.21 g/mol. It is a white crystalline solid and is soluble in water, ethanol, and methanol. Methyl 1,2,3,4-THIQ-3-carboxylate has a variety of applications in scientific research and the medical field.

Applications De Recherche Scientifique

Chimie médicinale

“1,2,3,4-Tétrahydroisoquinoléine-3-carboxylate de méthyle” est un type de 1,2,3,4-tétrahydroisoquinoléines (THIQ) qui constituent un large groupe de produits naturels . Les composés naturels et synthétiques à base de THIQ exercent diverses activités biologiques contre divers agents pathogènes infectieux et troubles neurodégénératifs . L'échafaudage hétérocyclique THIQ a suscité beaucoup d'attention dans la communauté scientifique, ce qui a conduit au développement de nouveaux analogues THIQ dotés d'une activité biologique puissante .

Troubles neurodégénératifs

La 1-méthyl-1,2,3,4-tétrahydroisoquinoléine (1-MeTIQ), une monoamine endogène, prévient l'effet neurotoxique de l'ion 1-méthyl-4-phénylpyridinium (MPP (+)) et d'autres neurotoxines endogènes . Cela suggère que le “this compound” pourrait potentiellement être utilisé dans le traitement des troubles neurodégénératifs.

Contrôle de la fonction des neurotransmetteurs

Des études ont suggéré un rôle des tétrahydroisoquinoléines endogènes dans le contrôle de la fonction des neurotransmetteurs et la prévention de la neurotoxicité liée à l'activité de la MAO dans le cerveau . Cela indique que le “this compound” pourrait être utilisé pour réguler la fonction des neurotransmetteurs.

Neurotoxicité induisant le parkinsonisme

Le “this compound” a été étudié chez la souris en mesurant ses effets sur la liaison in vivo du radioligand aux transporteurs de dopamine présynaptiques (DAT) ou à la dopamine . Cela suggère son utilisation potentielle dans l'étude et le traitement éventuel de la maladie de Parkinson.

Mécanisme D'action

Target of Action

The primary target of Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate is the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) immune checkpoint axis . This axis is a key player in immune regulation and cancer immunotherapy .

Mode of Action

Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate acts as an inhibitor of the PD-1/PD-L1 interaction . It binds to these proteins, preventing them from interacting and thereby disrupting the immune checkpoint pathway . This allows immune cells to detect and eliminate previously “hidden” cancers .

Biochemical Pathways

The compound affects the PD-1/PD-L1 immune checkpoint pathway . This pathway is crucial for limiting autoimmunity and terminating an ongoing immune response after the successful elimination of a foreign threat . By inhibiting this pathway, the compound reinvigorates exhausted immune cells, enabling them to detect and eliminate tumor cells .

Result of Action

The inhibition of the PD-1/PD-L1 interaction by Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate allows the host immune cells to detect and eliminate previously “hidden” cancers . This can lead to tumor regression and remission .

Action Environment

The action, efficacy, and stability of Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate can be influenced by various environmental factors. For instance, storage conditions can affect the stability of the compound . .

Safety and Hazards

Orientations Futures

The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community which has resulted in the development of novel THIQ analogs with potent biological activity . The present review provides a much-needed update on the biological potential of THIQ analogs, their structural–activity relationship (SAR), and their mechanism of action .

Analyse Biochimique

Biochemical Properties

Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines. Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate inhibits the activity of both MAO-A and MAO-B, leading to increased levels of neurotransmitters such as dopamine and serotonin . Additionally, this compound can interact with dopamine receptors, influencing dopamine metabolism and signaling pathways .

Cellular Effects

Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate has various effects on different cell types and cellular processes. It has been shown to exert neuroprotective effects by inhibiting oxidative stress and reducing the production of free radicals . This compound also influences cell signaling pathways, particularly those involving dopamine and serotonin, which can affect gene expression and cellular metabolism . In models of diabetic neuropathic pain, Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate has demonstrated the ability to reverse mechanical allodynia and thermal hyperalgesia, suggesting its potential therapeutic applications .

Molecular Mechanism

The molecular mechanism of action of Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate involves several key interactions. It binds to and inhibits monoamine oxidase enzymes, preventing the breakdown of neurotransmitters such as dopamine and serotonin . This inhibition leads to increased levels of these neurotransmitters in the brain, which can enhance mood and cognitive function. Additionally, Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate interacts with dopamine receptors, modulating dopamine signaling and reducing oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate maintains its neuroprotective effects and continues to inhibit oxidative stress and free radical production

Dosage Effects in Animal Models

The effects of Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate vary with different dosages in animal models. At lower doses, the compound has been shown to exert neuroprotective and antidepressant-like effects . At higher doses, it can lead to adverse effects such as toxicity and altered neurotransmitter levels . In diabetic neuropathic pain models, Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate demonstrated dose-dependent reversal of pain symptoms, with optimal effects observed at moderate doses .

Metabolic Pathways

Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate is involved in several metabolic pathways. It is metabolized by enzymes such as monoamine oxidase, which converts it into various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels . The compound’s metabolism also affects its pharmacokinetics and bioavailability, impacting its overall efficacy and safety profile .

Transport and Distribution

Within cells and tissues, Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s distribution is influenced by its lipophilicity and affinity for specific tissues, leading to its accumulation in certain areas such as the brain . This selective distribution is crucial for its neuroprotective and therapeutic effects.

Subcellular Localization

The subcellular localization of Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate plays a significant role in its activity and function. The compound is primarily localized in the mitochondrial-synaptosomal fraction of cells, where it interacts with enzymes and proteins involved in neurotransmitter metabolism . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to these compartments . The subcellular distribution of Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate is essential for its neuroprotective and biochemical effects.

Propriétés

IUPAC Name |

methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-14-11(13)10-6-8-4-2-3-5-9(8)7-12-10/h2-5,10,12H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTNGWXICCHJHKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC2=CC=CC=C2CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501000757 | |

| Record name | Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501000757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

79815-19-3, 57060-86-3 | |

| Record name | Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501000757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

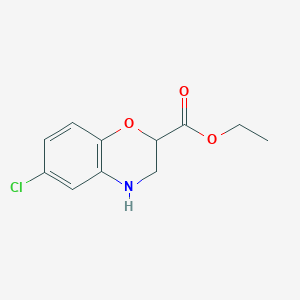

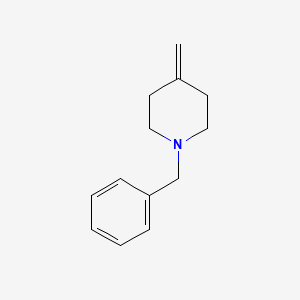

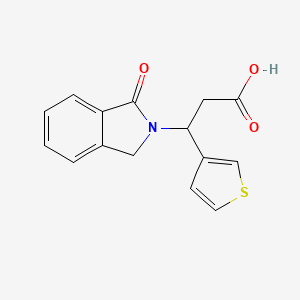

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of synthesizing Ethyl N-(diphenyl)methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylates?

A: While the provided abstracts don't delve into specific applications, the synthesis of Ethyl N-(diphenyl)methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylates [, ] likely serves as a stepping stone in broader chemical research. This compound class, containing a tetrahydroisoquinoline core, is often found in natural products and pharmaceuticals. Therefore, developing efficient synthetic routes to these compounds is crucial for exploring their potential biological activity and developing new drugs.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]amino]-N-phenyloxamide](/img/structure/B1309237.png)

![ethyl N-[4-(trifluoromethyl)benzoyl]ethanehydrazonate](/img/structure/B1309241.png)

![3-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde](/img/structure/B1309244.png)

![5-[(Z)-phenylmethylidene]-5H-thieno[2',3':5,6][1,3]thiazocino[2,3-a]isoindole-4,11(6aH,13H)-dione](/img/structure/B1309250.png)

![(E)-3-(4-chlorophenyl)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-2-propen-1-one](/img/structure/B1309251.png)

![Ethyl 2-{4-bromo-2-methoxy-6-[(methoxyimino)methyl]phenoxy}acetate](/img/structure/B1309265.png)

![(E)-3-[3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-propenoic acid](/img/structure/B1309275.png)

![5-[[Amino-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene]amino]oxy-5-oxopentanoic acid](/img/structure/B1309278.png)